Cas no 2060025-42-3 (3-formyl-1-methyl-1H-indole-6-carboxylic acid)

3-formyl-1-methyl-1H-indole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Indole-6-carboxylic acid, 3-formyl-1-methyl-
- 3-formyl-1-methylindole-6-carboxylic acid
- 3-formyl-1-methyl-1H-indole-6-carboxylic acid
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- MDL: MFCD30486557
- インチ: 1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)
- InChIKey: ITHUDQKNWMPXPG-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC(C(O)=O)=C2)C(C=O)=C1
3-formyl-1-methyl-1H-indole-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061948-1g |
3-Formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
Enamine | EN300-322355-0.5g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.5g |
$579.0 | 2023-09-04 | ||
Enamine | EN300-322355-0.25g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.25g |
$367.0 | 2023-09-04 | ||
Enamine | EN300-322355-10.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 10.0g |
$3191.0 | 2023-02-24 | ||
Enamine | EN300-322355-10g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 10g |
$3191.0 | 2023-09-04 | ||
Enamine | EN300-322355-1.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-322355-0.05g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.05g |
$174.0 | 2023-09-04 | ||
Enamine | EN300-322355-0.1g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.1g |
$257.0 | 2023-09-04 | ||
Enamine | EN300-322355-2.5g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 2.5g |
$1454.0 | 2023-09-04 | ||
Enamine | EN300-322355-5.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 5.0g |
$2152.0 | 2023-02-24 |
3-formyl-1-methyl-1H-indole-6-carboxylic acid 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
3-formyl-1-methyl-1H-indole-6-carboxylic acidに関する追加情報
3-Formyl-1-Methyl-1H-Indole-6-Carboxylic Acid: A Comprehensive Overview
The compound 3-formyl-1-methyl-1H-indole-6-carboxylic acid (CAS No. 2060025-42-3) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the indole family of heterocyclic compounds, which are known for their versatile chemical properties and wide-ranging applications. The indole core of this molecule provides a platform for diverse functionalization, making it a valuable substrate for organic synthesis.
Recent studies have highlighted the biological activity of 3-formyl-1-methyl-1H-indole-6-carboxylic acid, particularly in the context of its potential as a drug candidate. Researchers have explored its ability to modulate key cellular pathways, such as those involved in inflammation, apoptosis, and oxidative stress. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. This finding underscores its potential utility in the development of novel therapeutics for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its biological activity, 3-formyl-1-methyl-1H-indole-6-carboxylic acid has also been investigated for its role in medicinal chemistry. The carboxylic acid group at the 6-position of the indole ring can be readily modified through various chemical transformations, enabling the synthesis of derivatives with enhanced pharmacokinetic properties. For example, esterification or amidation of the carboxylic acid group can improve bioavailability and stability, making it more suitable for oral administration.
The synthesis of 3-formyl-1-methyl-1H-indole-6-carboxylic acid involves a series of well-established organic reactions. A common approach begins with the preparation of an indole derivative via cyclization reactions, followed by functionalization at specific positions to introduce the formyl and methyl groups. The exact synthetic pathway may vary depending on the starting materials and desired stereochemistry, but modern methodologies often incorporate green chemistry principles to minimize environmental impact.
From a structural standpoint, the molecule's indole ring is substituted with a formyl group at position 3 and a methyl group at position 1. These substituents influence both the physical properties and chemical reactivity of the compound. The formyl group introduces electron-withdrawing effects, which can enhance electrophilic substitution reactions at other positions on the ring. Meanwhile, the methyl group provides steric bulk and can influence the overall conformation of the molecule.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 3-formyl-1-methyl-1H-indole-6-carboxylic acid with biological targets. Using molecular docking studies, researchers have identified key residues in target proteins that interact with this compound. These insights are invaluable for guiding medicinal chemists in designing more potent and selective analogs.
In terms of applications beyond therapeutics, this compound has shown promise in agricultural chemistry as a potential lead for fungicides or plant growth regulators. Its ability to modulate plant hormone signaling pathways suggests that it could be developed into a sustainable alternative to conventional pesticides.
Furthermore, 3-formyl-1-methyl-1H-indole-6-carboxylic acid has been explored as a building block in materials science. Its aromaticity and functionalizable groups make it an attractive candidate for constructing advanced materials such as organic semiconductors or stimuli-responsive polymers.
In conclusion, 3-formyl-1-methyl-1H-indole-6-carboxylic acid (CAS No. 2060025-42-) is a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials development. As research continues to uncover its full spectrum of properties and activities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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